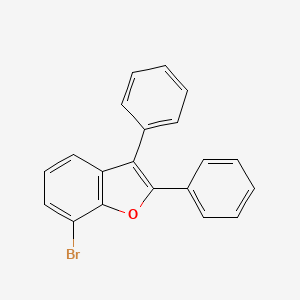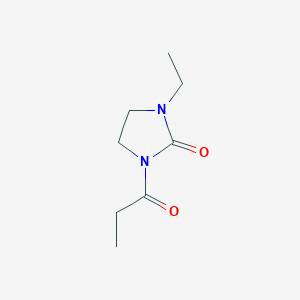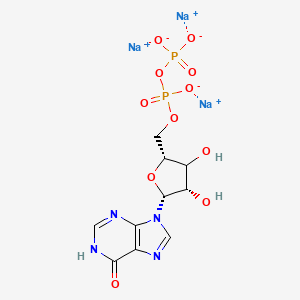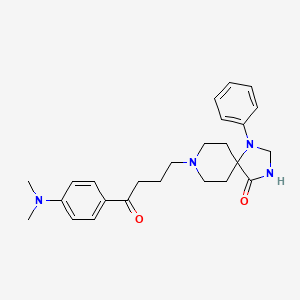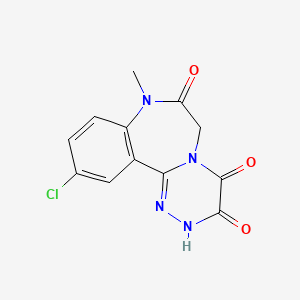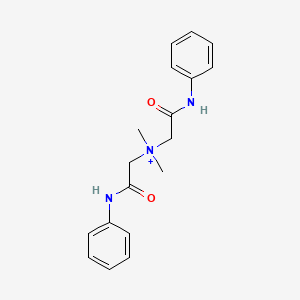![molecular formula C21H25ClO5S B15197522 b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-](/img/structure/B15197522.png)
b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sotagliflozin is a medication used to reduce the risk of death due to heart failure. It is a dual inhibitor of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. This compound is taken orally and has been approved for medical use in the European Union and the United States. Sotagliflozin is particularly significant for its role in managing type 1 diabetes and reducing cardiovascular risks in patients with type 2 diabetes and chronic kidney disease .
Métodos De Preparación
The preparation of Sotagliflozin involves several synthetic routes. One method includes improving the structure of L-xylose derivatives, protecting hydroxyl groups with benzyl or PMB groups, and reacting these derivatives with the Grignard reagent of 4-halo-1-chloro-2-(4-ethoxybenzyl)benzene. This method optimizes reaction conditions to achieve a yield of over 85%, reducing the use of excessive reagents and improving route efficiency .
Another method involves a continuous process for preparing the crystalline form II of Sotagliflozin. This process includes reacting a compound in solution with sodium methoxide and methanol, followed by crystallization in a non-aqueous solvent medium such as toluene or xylene. The crystalline form II is then isolated .
Análisis De Reacciones Químicas
Sotagliflozin undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in the synthesis and modification of Sotagliflozin.
The major products formed from these reactions include the crystalline forms of Sotagliflozin, which are essential for its pharmaceutical applications.
Aplicaciones Científicas De Investigación
Sotagliflozin has a wide range of scientific research applications:
Chemistry: It is used in the study of dual inhibitors and their effects on sodium-glucose cotransporters.
Biology: Research focuses on its role in glucose metabolism and its impact on renal and intestinal glucose absorption.
Medicine: Sotagliflozin is used to manage type 1 and type 2 diabetes, reduce cardiovascular risks, and improve glycemic control. .
Industry: The pharmaceutical industry utilizes Sotagliflozin in the development of medications for diabetes and heart failure.
Mecanismo De Acción
Sotagliflozin exerts its effects by inhibiting sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. Inhibiting sodium-glucose cotransporter 2 reduces renal reabsorption of glucose and sodium, leading to increased urinary glucose excretion and lower plasma glucose levels. Inhibiting sodium-glucose cotransporter 1 delays glucose absorption in the intestines, reducing postprandial glucose levels .
Comparación Con Compuestos Similares
Sotagliflozin is unique due to its dual inhibition of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. Similar compounds include:
Canagliflozin: A selective sodium-glucose cotransporter 2 inhibitor used for type 2 diabetes.
Dapagliflozin: Another selective sodium-glucose cotransporter 2 inhibitor with similar applications.
Empagliflozin: Also a selective sodium-glucose cotransporter 2 inhibitor used for managing type 2 diabetes and reducing cardiovascular risks
Sotagliflozin’s dual inhibition provides a broader range of therapeutic effects, particularly in managing both type 1 and type 2 diabetes and reducing cardiovascular risks.
Propiedades
IUPAC Name |
2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDRXGFQVGOQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
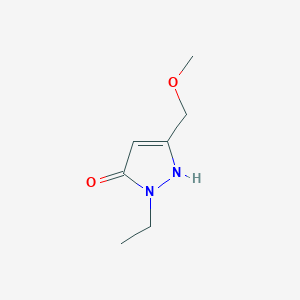



![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
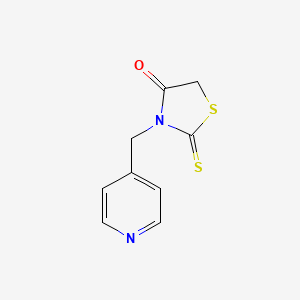
![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
